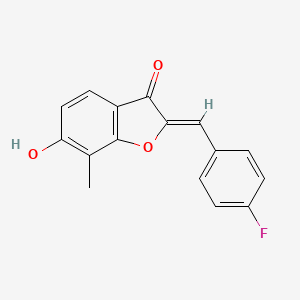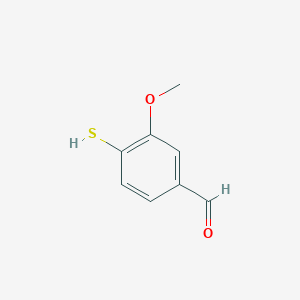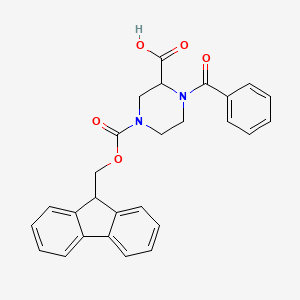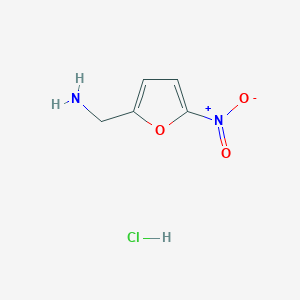
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Vue d'ensemble
Description
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, or 4-F-BMF, is a relatively new compound in the field of synthetic organic chemistry. It has been used in the synthesis of a variety of compounds and has been used in a range of scientific research applications. In
Applications De Recherche Scientifique
- Antibacterial Activity
- Field : Pharmaceutical Sciences
- Application : The compounds of N’- (4-Fluorobenzylidene) -4-hydroxybenzohydrazide, and N’ - (3- Bromobenzylidene) -4-hydroxybenzohydrazide have been studied for their antibacterial properties .
- Method : The synthesis was carried out by microwave and identification of the results with FT-IR, MS, 1H-NMR, and 13C-NMR, docking molecule study with the Molegro Virtual Docker program, and antibacterial activity by diffusion method .
- Results : The compounds have shown antibacterial activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria .
- Field : Organic Chemistry
- Application : N-(4-Fluorobenzylidene)aniline is a chemical compound used in the synthesis of various organic compounds .
- Method : The compound is typically synthesized in a laboratory setting, using standard organic synthesis techniques .
- Field : Pharmaceutical Sciences
- Application : N’-(4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has been studied for its potential applications in pharmaceutical research .
- Method : The compound is synthesized and then tested for various biological activities .
- Results : The results of these studies are typically proprietary and not publicly available .
Chemical Synthesis
Pharmaceutical Research
Propriétés
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVWPPCHFSRLB-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)





![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)


![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)


![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
